molecular formula C24H28N2O5S B10887470 1-(Naphthalen-2-ylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(Naphthalen-2-ylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10887470
M. Wt: 456.6 g/mol
InChI Key: JBPSJRWRUCDKCG-UHFFFAOYSA-N
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Description

1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the naphthylsulfonyl and trimethoxybenzyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2-NAPHTHYLSULFONYL)-4-BENZYLPIPERAZINE: This compound features a benzyl group instead of a trimethoxybenzyl group, which may result in different chemical and biological properties.

    1-(2-NAPHTHYLSULFONYL)-4-(4-METHOXYBENZYL)PIPERAZINE: The presence of a single methoxy group instead of three can lead to variations in reactivity and activity.

    1-(2-NAPHTHYLSULFONYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE: The absence of one methoxy group can also influence the compound’s properties.

The uniqueness of 1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE lies in its specific substitution pattern, which can impart distinct chemical and biological characteristics.

Properties

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H28N2O5S/c1-29-22-14-18(15-23(30-2)24(22)31-3)17-25-10-12-26(13-11-25)32(27,28)21-9-8-19-6-4-5-7-20(19)16-21/h4-9,14-16H,10-13,17H2,1-3H3

InChI Key

JBPSJRWRUCDKCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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